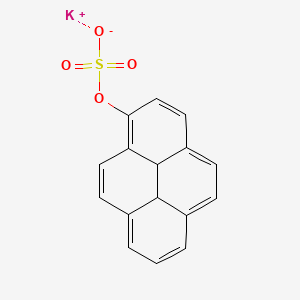
1-Pyrenyl Potassium Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is commonly used in medical, environmental, and industrial research. The compound’s unique structure and properties make it a valuable tool in scientific investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pyrenyl Potassium Sulfate can be synthesized through the reaction of pyrene with potassium sulfate under controlled conditions. The reaction typically involves the use of a solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reactants, continuous monitoring of reaction parameters, and purification steps to obtain the final product. The industrial methods are designed to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pyrenyl Potassium Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s structure and the presence of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of pyrene-based hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1-Pyrenyl Potassium Sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: The compound is utilized in studies related to cellular processes and molecular interactions.
Medicine: Research on this compound includes its potential use in drug delivery systems and as a diagnostic tool.
Industry: The compound is employed in the development of advanced materials, such as sensors and catalysts.
Wirkmechanismus
The mechanism by which 1-Pyrenyl Potassium Sulfate exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to engage in π-π interactions with other aromatic molecules, influencing various biochemical processes. Additionally, its ability to form stable complexes with metals makes it a valuable tool in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
1-Pyrenyl-d9 Potassium Sulfate: A deuterated version of 1-Pyrenyl Potassium Sulfate, used in isotopic labeling studies.
Potassium Sulfate: A simpler compound used in various industrial applications.
Uniqueness: this compound stands out due to its unique combination of pyrene’s aromatic properties and the sulfate group’s reactivity. This combination allows for diverse applications in research and industry, making it a versatile and valuable compound.
Eigenschaften
Molekularformel |
C16H11KO4S |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
potassium;10b,10c-dihydropyren-1-yl sulfate |
InChI |
InChI=1S/C16H12O4S.K/c17-21(18,19)20-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
DEDJUIFQCUYLDF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=CC=C3C=CC(=C4C3C2C(=C1)C=C4)OS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


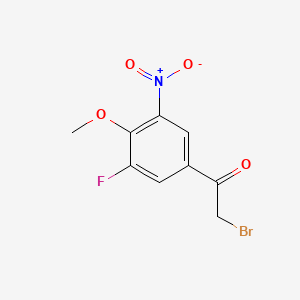

![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)

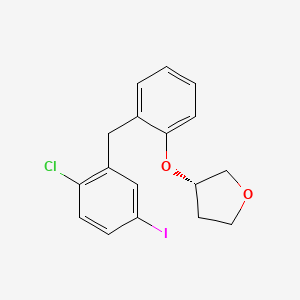

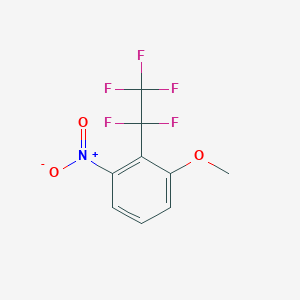
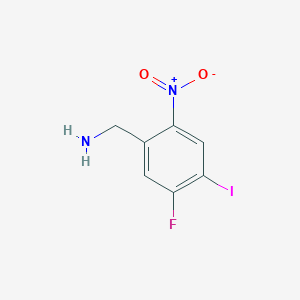
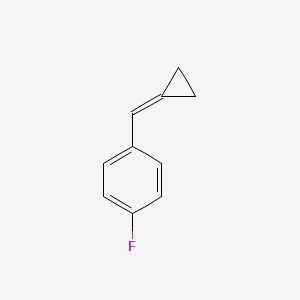

![3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
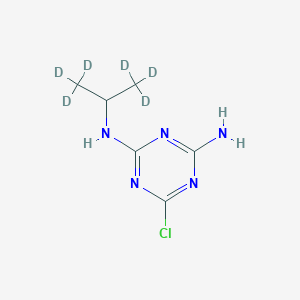
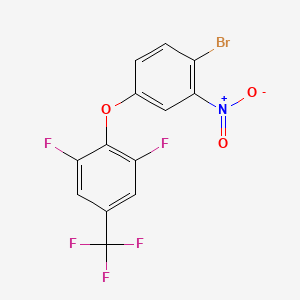
![4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine](/img/structure/B13430043.png)
